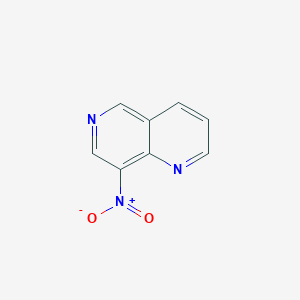
8-Nitro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of 8-Nitro-1,6-naphthyridine is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
8-Nitro-1,6-naphthyridine has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit biofilm formation in bacteria, which is a crucial factor in the pathogenesis of many infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Nitro-1,6-naphthyridine in lab experiments is its potent antimicrobial activity, which makes it an ideal candidate for testing against drug-resistant bacterial strains. However, this compound has been shown to have cytotoxic effects on mammalian cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 8-Nitro-1,6-naphthyridine. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, this compound has shown promising results in combination therapy with other antimicrobial or anticancer agents, which may lead to the development of more effective treatment strategies. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases.
Conclusion
In conclusion, 8-Nitro-1,6-naphthyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. Further studies are needed to fully understand the pharmacological properties of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 8-Nitro-1,6-naphthyridine involves the condensation of 2-aminonicotinic acid with nitroethane under basic conditions. This reaction leads to the formation of the intermediate 8-nitro-2-aminonicotinic acid, which undergoes cyclization to form the final product, 8-Nitro-1,6-naphthyridine. Other methods of synthesis include the use of cyclization agents such as phosphorous oxychloride and thionyl chloride.
Applications De Recherche Scientifique
8-Nitro-1,6-naphthyridine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. Additionally, this compound has been investigated for its anticancer properties, with promising results in preclinical studies.
Propriétés
IUPAC Name |
8-nitro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQHUMUFYVMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,6-naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

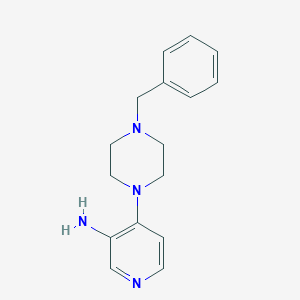
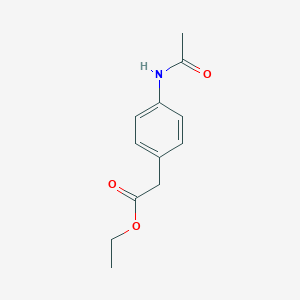


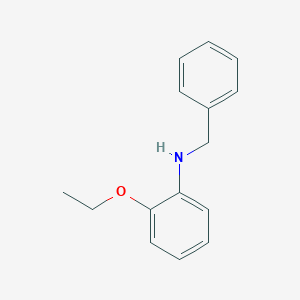


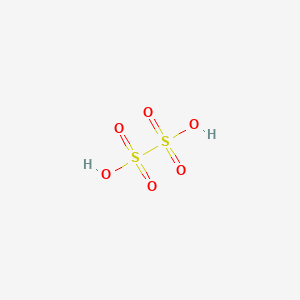
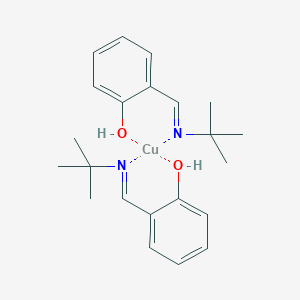

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


